![molecular formula C3H5Cl4NS B14503886 N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine CAS No. 62984-13-8](/img/structure/B14503886.png)
N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine is a chemical compound with the molecular formula C3H5Cl4NS It is characterized by the presence of a tetrachloroethyl group attached to a sulfanyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine typically involves the reaction of 1,1,2,2-tetrachloroethane with a suitable thiol, followed by the introduction of a methanamine group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler amines or thiols.
Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or thiols.
Scientific Research Applications
N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the manufacture of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine involves its interaction with specific molecular targets. The tetrachloroethyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1,1,2,2-Tetrachloroethyl)sulfanyl]acetamide: Similar in structure but with an acetamide group instead of a methanamine group.
N-Chloro-N-(1,2,2,2-tetrachloroethyl)sulfonamide: Contains a sulfonamide group and a chloro substituent.
1,1,2,2-Tetrachloroethane: Lacks the sulfanyl and methanamine groups but shares the tetrachloroethyl moiety.
Uniqueness
N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine is unique due to the combination of its tetrachloroethyl, sulfanyl, and methanamine groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62984-13-8 |
|---|---|
Molecular Formula |
C3H5Cl4NS |
Molecular Weight |
229.0 g/mol |
IUPAC Name |
N-(1,1,2,2-tetrachloroethylsulfanyl)methanamine |
InChI |
InChI=1S/C3H5Cl4NS/c1-8-9-3(6,7)2(4)5/h2,8H,1H3 |
InChI Key |
RPVRNNPYQLECIL-UHFFFAOYSA-N |
Canonical SMILES |
CNSC(C(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


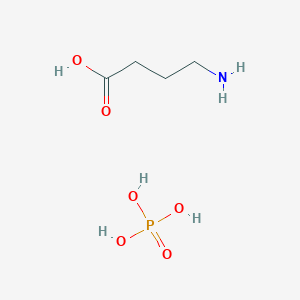
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)

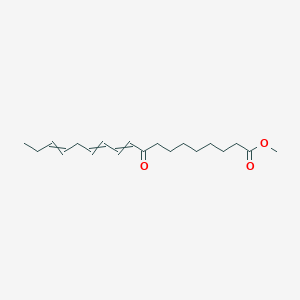
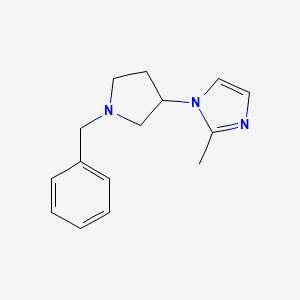
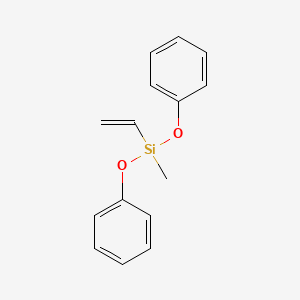
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
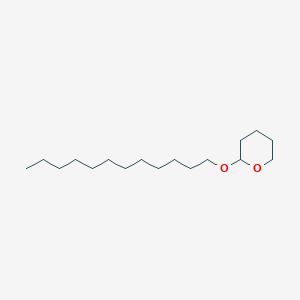
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)

